Thermochemical Stability Differentiation: Ethylcarbamic Acid vs. Ethyl Carbamate Ester
Ethylcarbamic acid (CAS 7409-13-4) as the free acid exhibits fundamentally different thermochemical behavior compared to its ester counterpart ethyl carbamate (CAS 51-79-6). The standard molar enthalpy of sublimation (ΔgcrH°m) for ethyl carbamate was experimentally determined as 77.7 ± 1.4 kJ/mol at T = 298.15 K via high-temperature Calvet microcalorimetry, whereas the free carbamic acid structure is thermodynamically unstable and undergoes spontaneous decomposition to carbon dioxide and the corresponding amine under ambient conditions [1][2]. This instability precludes isolation of the free acid under standard laboratory conditions, necessitating in situ generation and immediate consumption in synthetic applications—a constraint that simultaneously confers unique reactivity unavailable from the stable ester form.
| Evidence Dimension | Thermodynamic stability and isolation feasibility |
|---|---|
| Target Compound Data | Ethylcarbamic acid (CAS 7409-13-4): Unstable free acid; undergoes decomposition to CO2 and ethylamine; not isolable under standard conditions |
| Comparator Or Baseline | Ethyl carbamate ester (CAS 51-79-6): Stable crystalline solid; enthalpy of sublimation = 77.7 ± 1.4 kJ/mol at 298.15 K; melting point = 46-50°C; isolable and commercially available |
| Quantified Difference | Qualitative difference: Ethylcarbamic acid cannot be isolated as a stable solid under standard conditions, whereas ethyl carbamate is a stable crystalline material with defined thermochemical parameters |
| Conditions | Standard laboratory conditions (298.15 K, atmospheric pressure); high-temperature Calvet microcalorimetry for sublimation enthalpy |
Why This Matters
The inherent instability of ethylcarbamic acid precludes its use as a shelf-stable reagent, requiring specialized synthetic protocols that differentiate its procurement and handling requirements from stable carbamate esters.
- [1] Santos AFLOM, Ribeiro da Silva MAV. The enthalpies of formation of alkyl carbamates: Experimental and computational redetermination. J Chem Thermodyn. 2013;57:454-460. DOI:10.1016/j.jct.2012.08.018 View Source
- [2] Science of Synthesis. Carbamic Acid and Derivatives. Thieme Chemistry. Section 18.4. View Source
